molecular formula C5H10ClN B8191306 5-Aza-bicyclo[2.1.1]hexane hydrochloride CAS No. 1414958-86-3

5-Aza-bicyclo[2.1.1]hexane hydrochloride

Cat. No.: B8191306
CAS No.: 1414958-86-3
M. Wt: 119.59 g/mol
InChI Key: RXDULXRTBQRNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aza-bicyclo[2.1.1]hexane hydrochloride is a chemical compound with the molecular formula C5H10ClN and a molecular weight of 119.59 g/mol It is a bicyclic structure that incorporates an azabicyclo moiety, which is a nitrogen-containing ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-bicyclo[2.1.1]hexane hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction follows a polar-radical-polar relay strategy, where the key step is a photocatalytic atom-transfer-radical-addition (ATRA) reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical synthesis method mentioned above could be explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Aza-bicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring system.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-Aza-bicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Aza-bicyclo[2.1.1]hexane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen-containing ring system can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: A similar bicyclic structure without the nitrogen atom.

    Azabicyclo[1.1.0]butane: A related compound with a different ring system.

    Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring size and structure.

Uniqueness

5-Aza-bicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5-3-4(1)6-5;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDULXRTBQRNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-86-3
Record name 5-Azabicyclo[2.1.1]hexane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.